Quantified Blood-Brain Barrier Penetrance of YM-08 vs. MKT-077 in CD1 Mice
YM-08 is quantitatively differentiated from its parent compound, MKT-077, by its demonstrated ability to cross the blood-brain barrier (BBB). A key structural modification—replacing the cationic pyridinium of MKT-077 with a neutral pyridine—was made to improve calculated logP (clogP) and enhance BBB penetrance [1]. This modification yielded a brain/plasma (B/P) ratio of ~0.25 in CD1 mice, which was maintained for at least 18 hours, while MKT-077 shows negligible brain penetration [1].
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability (Brain/Plasma Ratio) |
|---|---|
| Target Compound Data | Brain/Plasma (B/P) ratio of ~0.25 maintained for ≥18 h |
| Comparator Or Baseline | MKT-077: No detectable brain penetration |
| Quantified Difference | From undetectable to a sustained B/P ratio of ~0.25 |
| Conditions | CD1 mouse model; pharmacokinetic evaluation |
Why This Matters
This is the fundamental differentiator; MKT-077 cannot be used for in vivo CNS studies, while YM-08 provides a brain-penetrant scaffold for target engagement studies in tauopathy models.
- [1] Miyata Y, Li X, Lee HF, Jinwal UK, Srinivasan SR, Seguin SP, Young ZT, Brodsky JL, Dickey CA, Sun D, Gestwicki JE. Synthesis and Initial Evaluation of YM-08, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels. ACS Chem Neurosci. 2013 Jun 19;4(6):930-9. doi: 10.1021/cn300210g. View Source
